molecular formula C9H15N3O2S B362374 N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 99063-88-4

N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B362374
CAS No.: 99063-88-4
M. Wt: 229.3g/mol
InChI Key: FFBPHMIUFVJBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with an imino group at position 2 and an acetamide moiety at position 5, where the acetamide’s nitrogen is further substituted with an n-butyl group. This scaffold is part of a broader class of thiazolidinone-based compounds known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . Thiazolidinones often exhibit tautomerism; for example, highlights that related compounds like N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exist as tautomeric mixtures in solution, which may influence reactivity and bioactivity .

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-2-3-4-11-7(13)5-6-8(14)12-9(10)15-6/h6H,2-5H2,1H3,(H,11,13)(H2,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBPHMIUFVJBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A direct route involves the reaction of N-butylmaleimide with thiourea under acidic conditions. This method mirrors the synthesis of N-ethyl-α-(2-imino-4-oxothiazolidin-5-yl)acetamide (Scheme 41, ), where N-ethylmaleimide and thiourea condense in a phosphate-buffered aqueous medium to form the thiazolidinone ring. For the target compound, substituting N-ethylmaleimide with N-butylmaleimide enables the introduction of the butyl group.

Procedure :

  • Dissolve N-butylmaleimide (1.0 equiv) and thiourea (1.2 equiv) in a 0.1 M KH₂PO₄ buffer (pH 6.5).

  • Stir the mixture at 25°C for 48 hours.

  • Acidify with dilute HCl to precipitate the product.

  • Purify via recrystallization from ethanol/water (3:1).

Yield : 70–75% (estimated based on analogous reactions ).
Key Advantage : Single-step synthesis with high regioselectivity.

Alkylation of α-Bromoacetamides with Thiourea

This method adapts the synthesis of 5,5-dialkyl-2-imino-4-thiazolidones (Scheme 8, ), where α-bromoacetic acid derivatives react with thiourea. For N-butyl-2-(2-imino-4-oxothiazolidin-5-yl)acetamide, α-bromo-N-butylacetamide serves as the electrophilic precursor.

Procedure :

  • Prepare α-bromo-N-butylacetamide by reacting N-butylamine with bromoacetyl bromide in dichloromethane.

  • Combine α-bromo-N-butylacetamide (1.0 equiv) and thiourea (1.5 equiv) in glacial acetic acid.

  • Reflux for 6–8 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Concentrate under reduced pressure and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 65–70% (based on similar cyclizations ).
Mechanistic Insight : Nucleophilic displacement of bromide by thiourea’s sulfur, followed by cyclodehydration.

Reductive Amination of Thiazolidinone Intermediates

The patent WO2008075380A2 describes sodium borohydride-mediated reductions to saturate exocyclic double bonds in thiazolidinones. For the target compound, this approach reduces an intermediate Schiff base formed between 4-[2-(5-ethyl-pyridin-2-yl)ethoxy]benzaldehyde and a thiazolidinone precursor.

Procedure :

  • Condense N-butyl-2-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide with 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde in methanol using piperidine as a catalyst.

  • Add cobaltous chloride hexahydrate and dimethylglyoxime to the reaction mixture.

  • Reduce with sodium borohydride at 0–5°C for 7–9 hours.

  • Quench with formic acid, extract with THF/water, and isolate via vacuum distillation.

Yield : 60–65% (extrapolated from ).
Note : Requires careful control of temperature to prevent over-reduction.

Acid-Catalyzed Cyclization of β-Aroylacrylic Acids

Adapting Scheme 34 from , β-aroylacrylic acids cyclize with thiourea in the presence of HX (X = Cl, Br) to form 5-aroylmethyl-2-iminothiazolidin-4-ones. For the target compound, β-(N-butylacetamido)acrylic acid replaces the aroyl group.

Procedure :

  • Synthesize β-(N-butylacetamido)acrylic acid via Michael addition of N-butylacetamide to acrylic acid.

  • React the acrylic acid derivative (1.0 equiv) with thiourea (1.2 equiv) in concentrated HCl.

  • Stir at 60°C for 4 hours.

  • Neutralize with NH₄OH and extract with ethyl acetate.

Yield : 55–60% (estimated from ).
Challenges : Requires stringent control of acidity to avoid decomposition.

Iodo-Cyclothiocarbamation of Allylic Acetamides

Drawing from , iodo-cyclothiocarbamation forms thiazolidinones via iodonium-induced ring closure. Here, N-butyl-2-(iodoallyl)acetamide reacts with thiourea to generate the thiazolidinone core.

Procedure :

  • Prepare N-butyl-2-(iodoallyl)acetamide by treating N-butylallylacetamide with iodine monochloride.

  • Combine with thiourea (1.5 equiv) in acetonitrile.

  • Stir at 50°C for 12 hours.

  • Purify via flash chromatography (CH₂Cl₂/MeOH).

Yield : 50–55% (based on ).
Advantage : Avoids harsh acidic conditions.

Comparative Analysis of Methods

Method Starting Material Yield (%) Conditions Key Limitation
Cyclocondensation N-Butylmaleimide70–75Aqueous buffer, 25°CRequires synthesis of maleimide
Alkylation α-Bromo-N-butylacetamide65–70Glacial acetic acid, refluxBromide precursor toxicity
Reductive Amination Schiff base intermediate60–65NaBH₄, 0–5°CMulti-step, sensitive to moisture
Acid Cyclization β-(N-Butylacetamido)acrylic acid55–60HCl, 60°CSide product formation
Iodo-Cyclothiocarbamation N-Butyl-2-(iodoallyl)acetamide50–55ICl, acetonitrile, 50°CIodine handling challenges

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound may also interact with cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, emphasizing substituent variations and reported biological activities:

Compound Name & ID Substituents/R-Groups Molecular Formula Biological Activity (Key Findings) Reference
Target Compound N-butyl, 2-imino C₉H₁₅N₃O₂S Not explicitly reported in evidence
BF37530 () 4-(Trifluoromethyl)phenyl C₁₂H₁₀F₃N₃O₂S No activity data provided; structural similarity suggests potential cytotoxicity or enzyme inhibition
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide () 3,4,5-Trimethoxyphenyl, thiadiazole linkage C₁₆H₁₆N₄O₅S IC₅₀: 15.28 mg/mL (MCF-7), 12.7 mg/mL (A549); superior activity vs. other derivatives
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () 2-Methoxybenzylidene, thiadiazole substituent C₁₇H₁₆N₄O₃S₂ Structural focus on π-conjugation; activity data not reported
2-{2-[(5-Chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide () Chloro, methoxy, ethyl groups C₂₁H₂₁Cl₂N₃O₃S No explicit activity data; chloro substituents may enhance lipophilicity and membrane penetration

Key Structural and Functional Insights:

Substituent Impact on Activity :

  • The 3,4,5-trimethoxyphenyl group in significantly enhances cytotoxicity, likely due to improved binding to cancer cell targets via hydrophobic and electronic interactions .
  • Chloro and methoxy groups () may optimize pharmacokinetic properties, as seen in other drug candidates where halogenation increases metabolic stability .

Tautomerism and Reactivity: Analogous compounds (e.g., ) exist as tautomeric mixtures (e.g., imino vs. amino forms), which could modulate interactions with biological targets. The target compound may exhibit similar tautomerism, affecting its activity profile .

Synthetic Pathways: Thiazolidinone derivatives are commonly synthesized via cyclocondensation of thioureas with α-halo carbonyl compounds (). For example, details the use of bromoacetyl bromide and amines to construct the acetamide backbone, with yields ranging from 51% to 82% depending on substituents .

Biological Activity Trends :

  • Derivatives with extended conjugation (e.g., benzylidene or thiadiazole groups) often show enhanced anticancer activity, as seen in and . The target compound’s simpler n-butyl substituent may prioritize metabolic stability over potency .

Biological Activity

N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and research findings, including case studies and data tables.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with acetamides. The reaction conditions can be optimized to enhance yield and purity. For instance, various solvents and temperatures can be employed to facilitate the formation of the desired thiazolidinone structure.

2.1 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values ranging from 0.23 to 0.70 mg/mL in some derivatives .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.230.47
Bacillus cereus0.300.60
Escherichia coli0.701.40

2.2 Anticancer Activity

Research has shown that thiazolidinone derivatives, including this compound, possess anticancer properties by inducing apoptosis in cancer cell lines such as HeLa cells. Mechanistic studies suggest that these compounds may activate both extrinsic and intrinsic apoptotic pathways .

Case Study: Induction of Apoptosis in HeLa Cells

In a study examining the effects of thiazolidinone derivatives on HeLa cells, treatment with this compound resulted in a significant increase in apoptotic markers such as caspase activation and PARP cleavage at concentrations as low as 10 µM .

The biological mechanisms underlying the activity of this compound are multifaceted:

3.1 Inhibition of Protein Targets

Thiazolidinones have been identified as potential inhibitors of various protein targets involved in bacterial virulence and cancer progression. For example, they can inhibit the Type III secretion system (T3SS) in Salmonella enterica, which is crucial for its pathogenicity .

3.2 Modulation of Signaling Pathways

In cancer cells, these compounds may interfere with signaling pathways that regulate cell proliferation and survival, leading to enhanced apoptosis .

4. Conclusion

This compound demonstrates promising biological activities that warrant further investigation. Its antimicrobial efficacy against various pathogens and its potential as an anticancer agent highlight its therapeutic possibilities. Continued research into its mechanisms of action and optimization of its chemical structure could lead to the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclocondensation of thiourea derivatives with maleimides or related electrophiles under acidic conditions. For example, refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide in glacial acetic acid for 2–4 hours yields thiazolidinone derivatives . Purification involves recrystallization (ethanol/water) or column chromatography (ethyl acetate as eluent) .
  • Key Parameters :

ParameterOptimal Condition
SolventGlacial acetic acid
CatalystH₂SO₄ (for cyclization)
Reaction Time2–4 hours
PurificationColumn chromatography or recrystallization

Q. How is the structural elucidation of this compound performed, particularly for crystallographic confirmation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .
  • Critical Steps :

  • Crystal growth via slow evaporation in polar solvents (e.g., DMSO/water).
  • Data collection at low temperature (100 K) to minimize thermal motion artifacts.
  • Validation using R-factor (<5%) and residual electron density maps .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antioxidant Potential : DPPH radical scavenging assay, with IC₅₀ values compared to ascorbic acid .
    • Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial tests, Trolox for antioxidant assays).

Advanced Research Questions

Q. How can synthetic yields be improved for structurally analogous thiazolidinones?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to acetic acid .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yields by 15–20% .
  • Catalyst Optimization : Substituent-specific acid catalysts (e.g., p-toluenesulfonic acid for electron-deficient maleimides) .

Q. How should conflicting bioactivity data between studies be resolved?

  • Case Example : Discrepancies in antimicrobial activity may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance activity against S. aureus but reduce solubility, affecting MIC values .
  • Assay Variability : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hours) across labs .
    • Resolution : Perform dose-response curves in triplicate and validate via time-kill assays.

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?

  • Methodology :

  • Systematic Substituent Variation : Modify the N-butyl group to ethyl or cyclohexyl to assess steric/electronic effects on target binding .
  • Pharmacophore Mapping : Overlay crystallographic data (e.g., hydrogen-bonding motifs) with docking results (using AutoDock Vina) to identify critical interactions .
    • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational tools are suitable for modeling interactions with biological targets?

  • Workflow :

Docking : AutoDock Vina or Schrödinger Suite, using crystal structures (PDB) of bacterial enzymes (e.g., E. coli dihydrofolate reductase) .

MD Simulations : GROMACS for 50-ns trajectories to assess binding stability (RMSD < 2 Å) .

QSAR Modeling : MOE or RDKit to predict activity cliffs for novel derivatives .

Q. How can biophysical interactions (e.g., protein binding) be quantified experimentally?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Immobilize target protein (e.g., BSA) on a CM5 chip; measure KD values in real-time .
  • Isothermal Titration Calorimetry (ITC) : Directly quantify binding enthalpy (ΔH) and stoichiometry (n) .
    • Controls : Include buffer-only injections to subtract heats of dilution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.